molecular formula C7H10N2O B8552481 2-[(pyridin-3-yl)amino]ethan-1-ol

2-[(pyridin-3-yl)amino]ethan-1-ol

Cat. No.: B8552481
M. Wt: 138.17 g/mol
InChI Key: SNXJFWSNRZMEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-3-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring attached to an aminoethanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyridine ring and an aminoethanol group allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-[(pyridin-3-yl)amino]ethan-1-ol involves the reaction of 3-aminopyridine with ethylene oxide. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or water. The reaction can be represented as follows:

3-aminopyridine+ethylene oxideThis compound\text{3-aminopyridine} + \text{ethylene oxide} \rightarrow \text{this compound} 3-aminopyridine+ethylene oxide→this compound

Another method involves the reduction of 2-[(pyridin-3-yl)amino]acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(pyridin-3-yl)amino]acetaldehyde or 2-[(pyridin-3-yl)amino]acetic acid.

    Reduction: Formation of 2-[(pyridin-3-yl)amino]ethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(Pyridin-3-yl)amino]ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(pyridin-3-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the aminoethanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-2-yl)amino]ethan-1-ol
  • 2-[(Pyridin-4-yl)amino]ethan-1-ol
  • 2-[(Pyridin-3-yl)amino]propan-1-ol

Comparison

2-[(Pyridin-3-yl)amino]ethan-1-ol is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-[(pyridin-2-yl)amino]ethan-1-ol and 2-[(pyridin-4-yl)amino]ethan-1-ol, the 3-position of the amino group in this compound allows for different substitution patterns and interactions with biological targets. Additionally, the presence of the ethanol group provides further versatility in chemical reactions and applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(pyridin-3-ylamino)ethanol

InChI

InChI=1S/C7H10N2O/c10-5-4-9-7-2-1-3-8-6-7/h1-3,6,9-10H,4-5H2

InChI Key

SNXJFWSNRZMEKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-bromopyridine (25.10 g), ethanolamine (34.89 g) and cupric sulfate (2.90 g) in water (140 ml) was refluxed for 5 hours under stirring. The reaction mixture was washed with chloroform and the aqueous layer was separated out. To the aqueous solution was added an aqueous solution of potassium carbonate (22 g) and then the mixture was saturated with sodium chloride, and extracted with a mixed solvent of chloroform and ethanol (1:1). The extract was evaporated and the residue was subjected to column chromatography on silica gel (200 g) using a mixed solvent of chloroform and ethanol (5:1) as an eluent. The fractions containing an object compound were collected and evaporated to give 3-(2-hydroxyethyl)aminopyridine (5.96 g) as an oil.
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25.1 g
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cupric sulfate
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2.9 g
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140 mL
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